17-Iodo-3-O-methyl Estratetraenol

Vue d'ensemble

Description

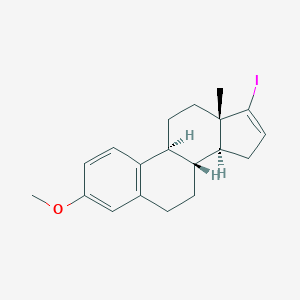

17-Iodo-3-O-methyl Estratetraenol: is a synthetic organic compound belonging to the class of estratetraenol derivatives. It is characterized by the presence of an iodine atom at the 17th position and a methoxy group at the 3rd position on the estra-1,3,5(10),16-tetraene backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 17-Iodo-3-O-methyl Estratetraenol involves multiple steps, starting from the appropriate steroidal precursors. The key steps include:

Iodination: Introduction of the iodine atom at the 17th position using iodine or iodine monochloride in the presence of a suitable oxidizing agent.

Methoxylation: Introduction of the methoxy group at the 3rd position using methanol and a strong acid catalyst like p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory preparation but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 17-Iodo-3-O-methyl Estratetraenol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Palladium-Catalyzed Reactions: The compound can participate in palladium-catalyzed carbonylation reactions to form 17-alkoxycarbonyl and 17-carboxamido derivatives.

Common Reagents and Conditions:

Iodination: Iodine or iodine monochloride with an oxidizing agent.

Methoxylation: Methanol and p-toluenesulfonic acid.

Palladium-Catalyzed Reactions: Palladium catalysts, carbon monoxide, and suitable ligands.

Major Products:

Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Oxidation Products: Ketones and aldehydes.

Reduction Products: Alcohols and hydrocarbons.

Applications De Recherche Scientifique

Introduction to 17-Iodo-3-O-methyl Estratetraenol

This compound is a synthetic compound belonging to the class of estratetraenol derivatives. It features an iodine atom at the 17th position and a methoxy group at the 3rd position on its estra-1,3,5(10),16-tetraene backbone. This compound has garnered attention for its potential applications in various fields, including chemistry, biology, and medicine.

Preparation Techniques

The synthesis of this compound typically involves:

- Iodination : The introduction of the iodine atom using iodine or iodine monochloride in the presence of an oxidizing agent.

- Methoxylation : The addition of the methoxy group using methanol and a strong acid catalyst like p-toluenesulfonic acid.

Industrial Production

In industrial settings, these methods are scaled up to optimize yield and purity while minimizing by-products. Advanced techniques such as continuous flow chemistry may be employed for efficiency.

Chemistry

This compound serves as a synthetic intermediate in the development of more complex steroidal compounds. Its reactivity is studied to understand the mechanisms of steroidal compounds better.

Chemical Reactions

The compound can undergo various reactions:

- Substitution Reactions : The iodine atom can be replaced by other functional groups.

- Oxidation and Reduction : It can be oxidized to form ketones or reduced to form alcohols.

- Palladium-Catalyzed Reactions : It participates in carbonylation reactions to yield derivatives such as 17-alkoxycarbonyl and 17-carboxamido compounds.

Biology and Medicine

In biological contexts, this compound is explored for its potential roles in hormone research and drug development:

- Hormone Research : The compound is investigated for its analogs' biological activities, particularly in relation to hormone receptors.

- Drug Development : Its interaction with hormone receptors could lead to novel therapeutic agents for conditions influenced by hormonal imbalances.

Case Studies and Findings

Recent studies have highlighted the compound's potential as a neurochemical stimulator. For instance, it has been shown that steroids like this compound can influence behavior through their effects on the vomeronasal organ (VNO), which is linked to anxiety regulation and hormonal responses .

Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| Estra-1,3,5(10)-trien-17-ol | Lacks iodine at 17th position | Hormonal studies |

| (17α)-3-Methoxyestra-1,3,5(10)-trien-17-ol | Stereoisomer with similar properties | Drug development |

Uniqueness

The presence of both iodine and methoxy groups distinguishes this compound from other steroid derivatives, enhancing its reactivity and potential applications in medicinal chemistry.

Mécanisme D'action

The mechanism of action of 17-Iodo-3-O-methyl Estratetraenol involves its interaction with specific molecular targets, such as hormone receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression, cellular proliferation, and differentiation .

Comparaison Avec Des Composés Similaires

Estra-1,3,5(10)-trien-17-ol, 3-methoxy-: Similar structure but lacks the iodine atom at the 17th position.

(17α)-3-Methoxyestra-1,3,5(10)-trien-17-ol: Another stereoisomer with similar properties.

Uniqueness:

Activité Biologique

17-Iodo-3-O-methyl Estratetraenol (CAS No. 105644-55-1) is a synthetic steroid compound that has garnered interest due to its potential biological activities, particularly in the context of pheromonal signaling and hormonal interactions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on vertebrate behavior, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 360.29 g/mol. The compound features an iodine atom at the 17 position and a methoxy group at the 3 position, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃I |

| Molecular Weight | 360.29 g/mol |

| CAS Number | 105644-55-1 |

The biological activity of this compound primarily involves its interaction with hormone receptors, particularly those related to pheromonal signaling and reproductive behaviors in vertebrates. It is hypothesized that this compound may act as a vomeropherin, influencing the vomeronasal organ (VNO) and thereby affecting neurophysiological responses related to social and reproductive behaviors.

Hormonal Interaction

Research indicates that compounds similar to this compound can activate specific receptors in the brain associated with social cognition and reproductive behaviors. For instance, studies have shown that certain steroids can modulate brain activity related to pheromone detection .

Pheromonal Activity

The compound's potential role as a pheromone has been explored in various vertebrate species. It is believed to influence mate selection and reproductive behaviors through chemical communication. In controlled studies, exposure to pheromonal compounds has been shown to alter behavioral responses in both male and female subjects, suggesting that this compound may have similar effects.

Case Studies

- Behavioral Response in Fish : Research on teleost fish has demonstrated that exposure to specific steroids can significantly alter gill ventilation rates, an indicator of olfactory sensitivity and social interaction during mating seasons .

- Rodent Models : In rodent studies, compounds with structural similarities to this compound have been shown to activate neural pathways associated with reproductive behaviors when administered nasally, indicating potential applications in understanding mammalian pheromone systems .

Research Findings

Recent studies have focused on the pharmacological properties of this compound and its analogs:

- Neurochemical Effects : The compound's ability to bind to chemoreceptors in the VNO suggests it could modulate hypothalamic function, affecting behaviors such as anxiety and mating .

- Comparative Studies : Comparative research between various steroid compounds indicates that structural modifications (such as iodine substitution) significantly influence their biological activity and receptor affinity.

Propriétés

IUPAC Name |

(8R,9S,13S,14S)-17-iodo-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23IO/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,8,11,15-17H,3,5,7,9-10H2,1-2H3/t15-,16-,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLFZZINEVIMGH-VXNCWWDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2I)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2I)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465991 | |

| Record name | 17-Iodo-3-methoxy-estra-1,3,5(10),16-tetraene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105644-55-1 | |

| Record name | 17-Iodo-3-methoxy-estra-1,3,5(10),16-tetraene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.